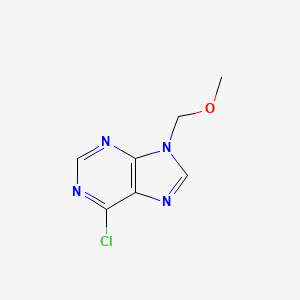
6-Chloro-9-(methoxymethyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-(methoxymethyl)-9H-purine is a heterocyclic organic compound with the molecular formula C7H7ClN4O It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(methoxymethyl)-9H-purine typically involves the chlorination of 9-(methoxymethyl)-9H-purine. One common method includes the reaction of 9-(methoxymethyl)-9H-purine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6-position of the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
6-Chloro-9-(methoxymethyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like arylboronic acids are typical.
Major Products Formed
Aminopurines: Formed by substitution of the chlorine atom with an amine group.
Thiolpurines: Formed by substitution with a thiol group.
Arylpurines: Formed through coupling reactions with arylboronic acids.
科学的研究の応用
6-Chloro-9-(methoxymethyl)-9H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Studies: Used in studies involving purine metabolism and enzyme interactions.
Pharmaceutical Development: It is a building block for the development of new drugs targeting various diseases.
Chemical Biology: Employed in the design of probes and inhibitors for studying biological pathways.
作用機序
The mechanism of action of 6-Chloro-9-(methoxymethyl)-9H-purine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom at the 6-position and the methoxymethyl group at the 9-position contribute to its binding affinity and specificity. It can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
類似化合物との比較
Similar Compounds
6-Chloropurine: Lacks the methoxymethyl group at the 9-position.
9-Methoxymethylpurine: Lacks the chlorine atom at the 6-position.
6-Chloro-9H-purine: Lacks the methoxymethyl group at the 9-position.
Uniqueness
6-Chloro-9-(methoxymethyl)-9H-purine is unique due to the presence of both the chlorine atom at the 6-position and the methoxymethyl group at the 9-position. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
特性
CAS番号 |
6504-64-9 |
|---|---|
分子式 |
C7H7ClN4O |
分子量 |
198.61 g/mol |
IUPAC名 |
6-chloro-9-(methoxymethyl)purine |
InChI |
InChI=1S/C7H7ClN4O/c1-13-4-12-3-11-5-6(8)9-2-10-7(5)12/h2-3H,4H2,1H3 |
InChIキー |
SZLMRHFSYVCXQX-UHFFFAOYSA-N |
SMILES |
COCN1C=NC2=C1N=CN=C2Cl |
正規SMILES |
COCN1C=NC2=C1N=CN=C2Cl |
Key on ui other cas no. |
6504-64-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


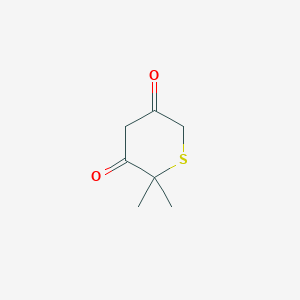
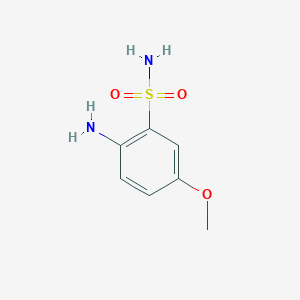

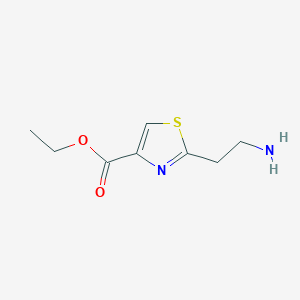
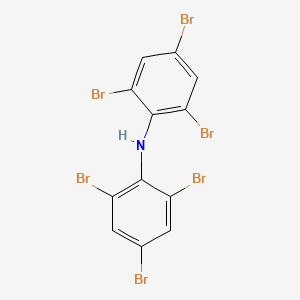
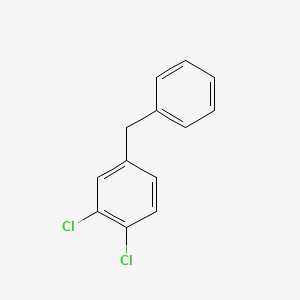
![4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B3055411.png)
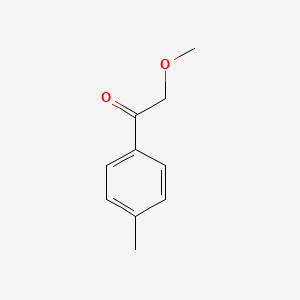
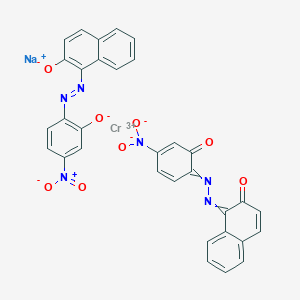
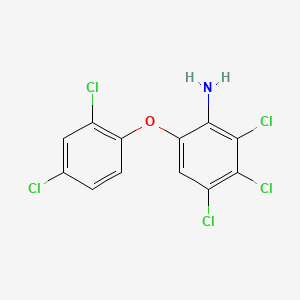
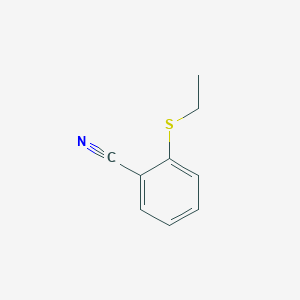
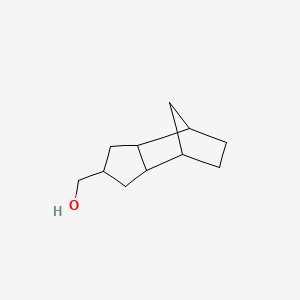
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-](/img/structure/B3055421.png)
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)
